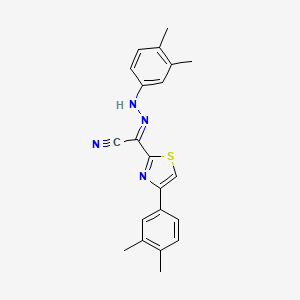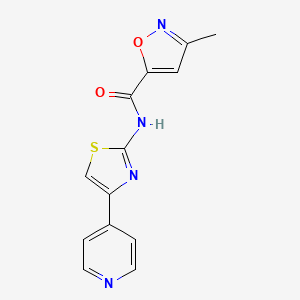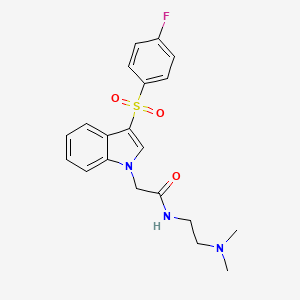![molecular formula C23H23N5O3S B2865459 N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 895791-81-8](/img/structure/B2865459.png)
N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H23N5O3S and its molecular weight is 449.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
- Synthesis and Antimicrobial Properties : A study by El‐Kazak and Ibrahim (2013) highlights the synthesis of polynuclear pyrido and thiazolo triazoles with antimicrobial screening. This research underscores the potential of such compounds in antimicrobial applications (El‐Kazak & Ibrahim, 2013).
Central Nervous System Penetrability
- CNS Penetration and Receptor Antagonism : Rosen et al. (1990) synthesized a highly potent 5-HT3 receptor antagonist with effective penetration of the blood-brain barrier, demonstrating its utility in CNS-related studies (Rosen et al., 1990).
Pharmaceutical Applications
- Pharmacological Potential of Pyrazole and 1,2,4-Triazole Derivatives : Fedotov, Hotsulia, and Panasenko (2022) discuss the significant pharmacological potential of pyrazole and 1,2,4-triazole derivatives, essential for the development of new pharmaceuticals (Fedotov, Hotsulia, & Panasenko, 2022).
Antiproliferative Activity
- Synthesis and Antiproliferative Screening : Narayana, Raj, and Sarojini (2010) synthesized new thiazolo triazoles and evaluated their antiproliferative activity, highlighting their potential in cancer research (Narayana, Raj, & Sarojini, 2010).
Antimicrobial Ligands
- Imino-4-Methoxyphenol Thiazole Derived Schiff Base Ligands : Vinusha et al. (2015) synthesized Schiff bases with demonstrated antibacterial and antifungal activities, indicating their application in developing antimicrobial agents (Vinusha et al., 2015).
Radioligand Development
- Evaluation of Radioligands for Receptor Studies : Hume et al. (1994) evaluated WAY-100635 as a prospective radioligand for positron emission tomography (PET), useful in clinical and pharmacological investigations (Hume et al., 1994).
Enzyme Inhibition
- Selective 5-Lipoxygenase Inhibitors : Bird et al. (1991) explored the development of (methoxyalkyl)thiazoles as selective enzyme inhibitors, significant in medical research (Bird et al., 1991).
Fused Derivatives with Antimicrobial Activities
- Synthesis of Fused Derivatives : Wardkhan et al. (2008) synthesized thiazoles and their fused derivatives, demonstrating their antimicrobial activities against various bacterial and fungal species (Wardkhan et al., 2008).
Anti-Tumor Agents
- Bis-Pyrazolyl-Thiazoles as Anti-Tumor Agents : Gomha, Edrees, and Altalbawy (2016) synthesized a series of bis-pyrazolyl-thiazoles and evaluated them for anti-tumor activities, showcasing their potential in cancer treatment (Gomha, Edrees, & Altalbawy, 2016).
特性
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-14-8-9-19(31-3)18(12-14)25-22(30)21(29)24-11-10-16-13-32-23-26-20(27-28(16)23)17-7-5-4-6-15(17)2/h4-9,12-13H,10-11H2,1-3H3,(H,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSZJERNSJPUKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-[(2-Chlorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2865377.png)

![3-fluoro-4-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2865380.png)
![N-[1-[[4-(Trifluoromethyl)phenyl]methyl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2865381.png)


![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol](/img/structure/B2865385.png)
![4-chlorobenzenecarbaldehyde O-{[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}oxime](/img/structure/B2865386.png)


![Ethyl 5-(benzo[d]thiazole-6-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B2865390.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2865394.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one](/img/structure/B2865397.png)
